n,n'-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide
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Overview
Description
n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide: is an organic compound characterized by its unique structure, which includes two nitrophenyl groups attached to a benzene-1,4-dicarboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 2-nitroaniline with terephthaloyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products:
Reduction: The major product is n,n’-Bis(2-aminophenyl)benzene-1,4-dicarboxamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide has several applications in scientific research:
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a ligand.
Biology and Medicine:
Mechanism of Action
The mechanism by which n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The amide and nitro groups can interact with metal centers, forming stable complexes. These interactions can influence the electronic properties of the metal ions, making the compound useful in various applications such as catalysis and sensing .
Comparison with Similar Compounds
n,n’-Bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has amino groups instead of nitro groups, which can significantly alter its reactivity and applications.
n,n’-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide: This compound contains hydroxyethyl groups, making it more hydrophilic and potentially useful in different contexts.
Uniqueness: n,n’-Bis(2-nitrophenyl)benzene-1,4-dicarboxamide is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it particularly useful in the synthesis of coordination polymers and other advanced materials .
Properties
CAS No. |
750-11-8 |
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Molecular Formula |
C20H14N4O6 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
1-N,4-N-bis(2-nitrophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H14N4O6/c25-19(21-15-5-1-3-7-17(15)23(27)28)13-9-11-14(12-10-13)20(26)22-16-6-2-4-8-18(16)24(29)30/h1-12H,(H,21,25)(H,22,26) |
InChI Key |
PPRRBSHUCDIFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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